molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9

5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-

Cat. No.: B11880968
CAS No.: 29542-38-9
M. Wt: 226.23 g/mol
InChI Key: IBYKUFVAOHGLRZ-UHFFFAOYSA-N
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Description

4-amino-2-methylchromeno[3,4-c]pyridin-5-one is a heterocyclic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which combines elements of chromene and pyridine, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol. This reaction is carried out in an autoclave at elevated temperatures . The process involves several steps, including the preparation of intermediates and the final cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylchromeno[3,4-c]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

4-amino-2-methylchromeno[3,4-c]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect processes such as phosphorylation and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2-methylchromeno[3,4-c]pyridin-5-one stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

29542-38-9

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-2-methylchromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15)

InChI Key

IBYKUFVAOHGLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32

Origin of Product

United States

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